![molecular formula C30H26Cl2N8Ru B12861059 Bis(2,2'-bipyridyl)([2,2'-bipyridine]-4,4'-diamine)ruthenium(II) dichloride](/img/structure/B12861059.png)
Bis(2,2'-bipyridyl)([2,2'-bipyridine]-4,4'-diamine)ruthenium(II) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride is a coordination compound that features ruthenium as the central metal ion coordinated to bipyridine ligands. This compound is known for its unique electrochemical and photophysical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine ligands in the presence of a reducing agent. One common method is the reduction of ruthenium trichloride with hypophosphorous acid in an aqueous solution, followed by the addition of 2,2’-bipyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced back to its original state or to lower oxidation states.
Substitution: Ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) complexes, while reduction may produce ruthenium(I) complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. Its unique electrochemical properties make it valuable in studying electron transfer processes .
Biology
In biological research, Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride is used in the development of biosensors and imaging agents. Its ability to interact with DNA and proteins makes it useful in studying cellular processes and developing diagnostic tools .
Medicine
Its luminescent properties also make it useful in imaging techniques .
Industry
Industrially, this compound is used in the development of light-emitting devices and solar cells. Its ability to absorb and emit light efficiently makes it a valuable component in these technologies .
Wirkmechanismus
The mechanism of action of Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It can also generate reactive oxygen species upon light activation, leading to cellular damage and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,2’-bipyridyl)ruthenium(II) dichloride: Another ruthenium-based compound with similar electrochemical properties but different ligand coordination.
Bis(2,2’-bipyridine)ruthenium(II) complexes with imidazo[4,5-f][1,10-phenanthroline]: These complexes have different ligands but share similar photophysical properties.
Uniqueness
Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride is unique due to its specific ligand arrangement, which imparts distinct electrochemical and photophysical properties. Its ability to interact with biological molecules and generate reactive oxygen species upon light activation sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C30H26Cl2N8Ru |
|---|---|
Molekulargewicht |
670.6 g/mol |
IUPAC-Name |
2-(4-aminopyridin-2-yl)pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride |
InChI |
InChI=1S/C10H10N4.2C10H8N2.2ClH.Ru/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-6H,(H2,11,13)(H2,12,14);2*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI-Schlüssel |
LCDPGEBIDHWGBN-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(C=C1N)C2=NC=CC(=C2)N.[Cl-].[Cl-].[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)
![N-(5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide](/img/structure/B12860982.png)
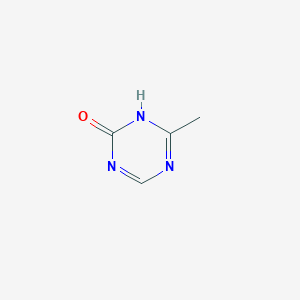
![2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12860996.png)
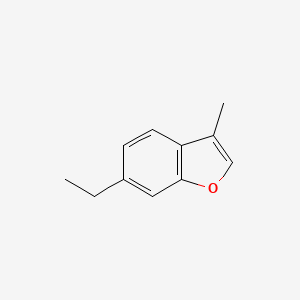



![(2'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12861019.png)
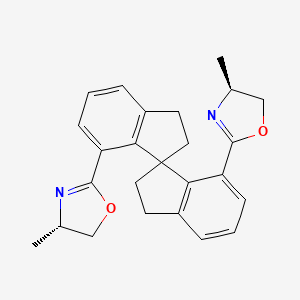
![6-{2-[(4-Fluoroanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B12861032.png)
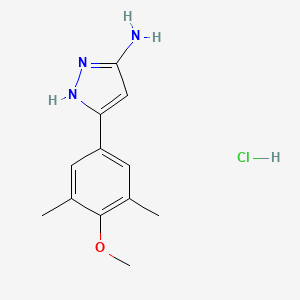
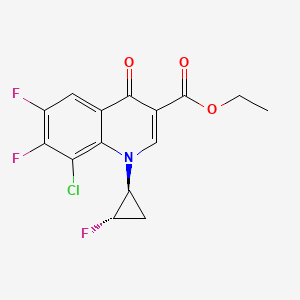
![Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate](/img/structure/B12861041.png)
